molecular formula C36H48O5 B1249236 Oleoyl danshenxinkun A

Oleoyl danshenxinkun A

Cat. No. B1249236
M. Wt: 560.8 g/mol
InChI Key: GENQRBVLYJXZQU-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl danshenxinkun A is a diterpenoid with a fatty acyl side chain isolated from Salvia miltiorrhiza and has been shown to inhibit platelet aggregation induced by arachidonic acid. It has a role as a metabolite and a platelet aggregation inhibitor. It is a fatty acid ester, a diterpenoid, a member of phenanthrenes and a member of p-quinones. It derives from an oleic acid.

Scientific Research Applications

Biological Activities and Potential Therapeutic Uses

  • Platelet Aggregation Inhibition : Oleoyl Danshenxinkun A, isolated from Salvia miltiorrhiza, has been shown to selectively inhibit rabbit platelet aggregation induced by arachidonic acid, suggesting potential therapeutic applications in cardiovascular diseases (Lin, Ding, & Chang, 2001).

  • Network Pharmacological Analysis in Treating Thrombotic Diseases : In a study analyzing chemical constituents of Danshen, including Danshenxinkun A, network pharmacological analysis revealed potential interventions in thrombotic diseases through pathways related to the endocrine system, signal transduction, and nervous system (Ge et al., 2019).

Molecular Interaction and Cellular Uptake

  • Receptor Binding : Oleoyl Danshenxinkun A has been implicated in the binding to G protein-coupled receptors, such as p2y9/GPR23, suggesting its role in cellular signaling processes (Noguchi, Ishii, & Shimizu, 2003).

  • Cellular Uptake Studies : Studies on oleoyl-chitosan nanoparticles highlight the potential of oleoyl compounds, like Oleoyl Danshenxinkun A, in drug and gene delivery applications, showing significant uptake in cell lines such as A549 human lung carcinoma cells (Zhang, Chen, Peng, & Liu, 2008).

Pharmacological Studies and Applications

  • Pharmacokinetics and Clinical Use : Danshen, containing compounds like Oleoyl Danshenxinkun A, is noted for its use in cardiovascular and cerebrovascular diseases, as reviewed in studies highlighting its traditional uses and pharmacological activities (Zhou, Zuo, & Chow, 2005).

  • Synthesis and Mechanism of Action Studies : Research on oleamide synthesizing activity, a process closely related to oleoyl compounds, provides insights into the biochemical pathways and potential physiological roles of Oleoyl Danshenxinkun A (Driscoll, Chaturvedi, & Mueller, 2007).

properties

Product Name

Oleoyl danshenxinkun A

Molecular Formula

C36H48O5

Molecular Weight

560.8 g/mol

IUPAC Name

2-(1-hydroxy-8-methyl-3,4-dioxophenanthren-2-yl)propyl (Z)-octadec-9-enoate

InChI

InChI=1S/C36H48O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-31(37)41-25-27(3)32-34(38)30-24-23-28-26(2)20-19-21-29(28)33(30)36(40)35(32)39/h11-12,19-21,23-24,27,38H,4-10,13-18,22,25H2,1-3H3/b12-11-

InChI Key

GENQRBVLYJXZQU-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=CC=CC(=C3C=C2)C)C(=O)C1=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=CC=CC(=C3C=C2)C)C(=O)C1=O)O

synonyms

oleoyl danshenxinkun A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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